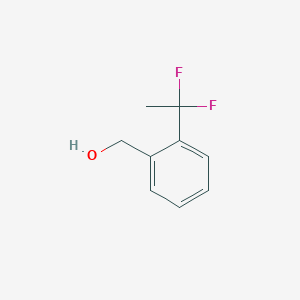

(2-(1,1-Difluoroethyl)phenyl)methanol

Description

Overview of Fluorinated Organic Compounds in Academic Synthesis

Fluorinated organic compounds have become indispensable in various fields of chemical research and development due to the unique properties conferred by the fluorine atom. nbinno.comacs.org As the most electronegative element, fluorine's incorporation into an organic molecule can dramatically alter its physical, chemical, and biological characteristics compared to its non-fluorinated analogues. nbinno.comtandfonline.com This has led to a surge in the synthesis and application of organofluorine compounds, particularly in the life sciences. uni-muenster.de

Approximately 30% of new pharmaceutical and agrochemical agents entering the market contain fluorine atoms or fluorinated substituents. uni-muenster.de The strategic installation of fluorine can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles such as membrane permeation. tandfonline.com The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which contributes to the metabolic resistance of fluorinated drugs. mdpi.com Consequently, nearly all organofluorine compounds are synthetic, as very few are found in nature. acs.orgnih.gov This has driven extensive research into novel synthetic methodologies for the selective introduction of fluorine and fluorinated groups into complex molecules. uni-muenster.de Despite their utility, the high stability of many fluorinated compounds has also raised environmental concerns regarding their persistence. acs.org

Table 1: Key Physicochemical and Biological Effects of Fluorine Substitution

| Property Affected | Consequence of Fluorination |

| Metabolic Stability | Increased due to the high strength of the C-F bond, blocking metabolic hotspots. tandfonline.commdpi.com |

| Lipophilicity | Generally increased, which can enhance membrane permeability and bioavailability. mdpi.com |

| Binding Affinity | Can be enhanced through new electrostatic and hydrogen bonding interactions with target proteins. tandfonline.com |

| Acidity/Basicity (pKa) | Can be modulated; fluorine's strong electron-withdrawing effect can significantly lower the pKa of nearby acidic protons or basic amines. tandfonline.com |

| Conformation | Can influence molecular shape and preferred conformation due to steric and electronic effects. tandfonline.com |

Significance of Benzylic Alcohols in Synthetic Methodologies

Benzylic alcohols are a cornerstone class of intermediates in organic synthesis, valued for their versatile reactivity. researchgate.net The hydroxyl group attached to a carbon adjacent to a phenyl ring can be readily transformed into a wide array of other functional groups, making these compounds valuable starting materials and synthetic intermediates. researchgate.netresearchgate.net

One of the most common transformations is the oxidation of benzylic alcohols to the corresponding benzaldehydes and ketones, which are themselves crucial building blocks in the fragrance, pharmaceutical, and agrochemical industries. researchgate.netnih.gov Furthermore, benzylic alcohols react with carboxylic acids to form benzyl (B1604629) esters. wikipedia.org These esters are widely employed as protecting groups for carboxylic acids in multi-step syntheses, as the benzyl group can be selectively removed under mild conditions via hydrogenolysis. wikipedia.org The development of efficient and selective methods for the synthesis of benzylic alcohols, such as through catalytic C-H oxidation or decarboxylative functionalization, remains an active area of research. researchgate.netacs.org

Table 2: Common Synthetic Transformations of Benzylic Alcohols

| Reaction Type | Reagents/Conditions | Product Functional Group |

| Oxidation | e.g., PCC, DMP, MnO₂, Catalytic methods | Aldehyde or Ketone |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Etherification | e.g., NaH, Alkyl Halide (Williamson) | Ether |

| Substitution | e.g., HX, SOCl₂, PBr₃ | Benzyl Halide |

| Hydrogenolysis | H₂, Pd/C | Toluene Derivative (deoxygenation) |

Contextualization of the 1,1-Difluoroethyl Moiety in Molecular Design

The 1,1-difluoroethyl group (-CF₂CH₃) is considered an "emergent fluorinated group" that has garnered significant interest in medicinal chemistry and molecular design. nih.gov Its specific electronic properties and steric profile make it a valuable substituent for fine-tuning the characteristics of bioactive molecules.

A key application of the 1,1-difluoroethyl moiety is its use as a bioisostere for the methoxy (B1213986) group (-OCH₃). nih.gov While sterically similar, the 1,1-difluoroethyl group is more lipophilic and is metabolically stable, as it is not susceptible to the O-dealkylation that is a common metabolic pathway for methoxy groups. This substitution can therefore enhance the metabolic stability and pharmacokinetic profile of a drug candidate. The difluoromethylene (-CF₂-) unit within the group can also act as a lipophilic hydrogen bond donor. researchgate.net Given these advantages, the development of novel reagents and direct synthetic methods for the efficient incorporation of the 1,1-difluoroethyl group into aromatic and heteroaromatic systems is a major focus of current research in organofluorine chemistry. nih.gov

Table 3: Comparison of Physicochemical Properties of Selected Functional Groups

| Functional Group | Hansch Lipophilicity Parameter (π) | Bioisosteric Role | Key Features |

| Methyl (-CH₃) | +0.5 | N/A | Small, lipophilic, metabolically susceptible to oxidation. |

| Methoxy (-OCH₃) | -0.02 | 1,1-Difluoroethyl, Thiol | Polar, H-bond acceptor, metabolically susceptible to O-dealkylation. |

| Trifluoromethyl (-CF₃) | +0.88 | Chlorine, Methyl | Highly lipophilic, strong electron-withdrawer, metabolically stable. mdpi.com |

| 1,1-Difluoroethyl (-CF₂CH₃) | (Higher than -OCH₃) | Methoxy | Lipophilic, metabolically stable, weak H-bond donor capability. nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

[2-(1,1-difluoroethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-9(10,11)8-5-3-2-4-7(8)6-12/h2-5,12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCJVTKQIPVTIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1CO)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1,1 Difluoroethyl Phenyl Methanol and Analogous Structures

Strategies for the Introduction of the 1,1-Difluoroethyl Group

The incorporation of the 1,1-difluoroethyl group (-CF2CH3) into organic molecules is of significant interest due to the unique physicochemical properties it imparts. Several distinct approaches have been developed for this purpose, broadly categorized as nucleophilic, electrophilic, radical-mediated, and transition metal-catalyzed methods.

Nucleophilic Difluoroethylation Approaches

Nucleophilic difluoroethylation involves the reaction of a nucleophilic 1,1-difluoroethyl equivalent with an electrophilic substrate. A notable example is the use of fluorinated phosphonium salts, such as (Ph3P+CF2CH3 BF4−), which can act as a source of the 1,1-difluoroethyl nucleophile. beilstein-journals.orgnih.govcas.cn This method has been successfully applied to the difluoroethylation of aldehydes and imines. beilstein-journals.orgnih.govcas.cn The reaction typically proceeds under mild conditions, often employing a base like cesium carbonate in a polar aprotic solvent such as DMF. beilstein-journals.orgcas.cn The substrate scope is generally broad for aromatic aldehydes, with both electron-donating and electron-withdrawing groups being well-tolerated. cas.cn However, the reactivity towards ketones and aliphatic aldehydes can be significantly lower. cas.cn

Table 1: Nucleophilic Difluoroethylation of Carbonyls with (Ph3P+CF2CH3 BF4−)

| Substrate | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | 1-Phenyl-2,2-difluoroethanol | 90 |

| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2-difluoroethanol | 88 |

| 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2-difluoroethanol | 85 |

| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2,2-difluoroethanol | 82 |

Electrophilic Difluoroethylation Protocols

Electrophilic difluoroethylation introduces the 1,1-difluoroethyl group using a reagent in which this group is electrophilic. These methods are particularly useful for the functionalization of electron-rich aromatic and heteroaromatic compounds. While less common than nucleophilic approaches, hypervalent iodine reagents have emerged as effective electrophilic sources. For instance, a (2,2-difluoroethyl)(aryl)iodonium triflate reagent can be generated in situ and used to difluoroethylate various nucleophiles, including amines. researchgate.net

Radical-Mediated Difluoroethylation Methods

Radical-mediated approaches offer a powerful alternative for the introduction of the 1,1-difluoroethyl group, often proceeding under mild conditions and exhibiting good functional group tolerance. These reactions typically involve the generation of a 1,1-difluoroethyl radical from a suitable precursor, which then adds to an aromatic ring. Photocatalysis has emerged as a key technology in this area, enabling the generation of the desired radicals under visible light irradiation. mdpi.com For instance, the use of a suitable photocatalyst can initiate the formation of a difluoroethyl radical from a precursor like ethyl bromodifluoroacetate, which can then engage in reactions with aromatic compounds. mdpi.com The reaction mechanisms often involve single-electron transfer (SET) processes. mdpi.com

Transition Metal-Catalyzed Difluoroethylation Reactions (e.g., Palladium, Nickel, Copper)

Transition metal catalysis has revolutionized the field of cross-coupling reactions, and the introduction of fluorinated groups is no exception. Palladium, nickel, and copper catalysts have all been employed for the 1,1-difluoroethylation of aromatic systems.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions, such as the Suzuki and Negishi couplings, to form carbon-carbon bonds. nobelprize.org These methods can be adapted for the introduction of the 1,1-difluoroethyl group. For example, the cross-coupling of an aryl halide or triflate with a 1,1-difluoroethyl-containing organometallic reagent in the presence of a palladium catalyst can afford the desired difluoroethylated aromatic compound. nobelprize.orgrsc.org

Nickel-Catalyzed Reactions: Nickel catalysts have gained prominence as a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed Suzuki-type couplings of arylboronic acids with 1,1-difluoroethyl halides have been developed for the synthesis of (1,1-difluoroethyl)arenes. researchgate.netresearchgate.netrsc.org These reactions often exhibit broad substrate scope and good functional group tolerance. researchgate.netnih.gov

Table 2: Nickel-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids

| Arylboronic Acid | Difluoroethylating Agent | Yield (%) |

|---|---|---|

| Phenylboronic acid | CH3CF2Cl | 85 |

| 4-Methoxyphenylboronic acid | CH3CF2Cl | 82 |

| 4-(Trifluoromethyl)phenylboronic acid | CH3CF2Cl | 78 |

Copper-Catalyzed Reactions: Copper-catalyzed reactions represent another important avenue for difluoroalkylation. nih.govnih.gov These reactions often proceed via a radical mechanism and can be initiated by various copper sources. nih.gov Copper-catalyzed difluoroalkylation of arenes with reagents like ethyl bromodifluoroacetate has been reported, sometimes in the presence of visible light to facilitate the generation of the difluoroalkyl radical. nih.gov

Mechanochemical Synthesis Pathways

Mechanochemical methods, which utilize mechanical force to induce chemical reactions, offer a sustainable and often solvent-free alternative to traditional solution-phase synthesis. While specific examples for the direct synthesis of (2-(1,1-Difluoroethyl)phenyl)methanol are not extensively documented, mechanochemistry has been successfully applied to the synthesis of fluorinated polyacetylenes and other fluorinated organic molecules. nih.gov This suggests the potential for developing mechanochemical routes for the introduction of the 1,1-difluoroethyl group onto aromatic scaffolds.

Synthesis of Benzylic Alcohol Scaffolds and Derivatives

The synthesis of the benzylic alcohol functionality is a fundamental transformation in organic chemistry. For a molecule like (2-(1,1-Difluoroethyl)phenyl)methanol, this can be achieved either by starting with a pre-functionalized aromatic ring or by introducing the alcohol group after the difluoroethylation step.

Common methods for the synthesis of benzylic alcohols include the reduction of corresponding benzaldehydes or ketones, and the addition of organometallic reagents to carbonyl compounds. researchgate.netorganic-chemistry.orgacs.org

The reduction of a substituted benzaldehyde, such as 2-(1,1-difluoroethyl)benzaldehyde, can be accomplished using a variety of reducing agents. Sodium borohydride (NaBH4) is a mild and selective reagent for this purpose. acs.org

Alternatively, the benzylic alcohol can be constructed via the addition of a Grignard reagent to an aldehyde. For example, the reaction of a Grignard reagent derived from a 2-halo-(1,1-difluoroethyl)benzene with formaldehyde would yield the desired (2-(1,1-Difluoroethyl)phenyl)methanol after acidic workup. doubtnut.com

Table 3: Synthesis of Benzylic Alcohols from Substituted Benzaldehydes

| Substrate | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|

| 2-Bromobenzaldehyde | NaBH4 | Methanol | 95 |

| 4-Methoxybenzaldehyde | NaBH4 | Ethanol | 92 |

Reductive Desulfonylation Routes to Difluoromethyl Alcohols

A prominent strategy for the synthesis of difluoromethyl alcohols involves a two-step process: nucleophilic (phenylsulfonyl)difluoromethylation of a carbonyl compound, followed by reductive desulfonylation. cas.cn This method effectively utilizes difluoromethyl phenyl sulfone as a difluoromethyl anion equivalent ("CF2H–"). cas.cn

The initial step involves the reaction of an aldehyde or ketone with difluoromethyl phenyl sulfone in the presence of a strong base, such as lithium hexamethyldisilazide (LHMDS), to form a β-hydroxy sulfone. Subsequently, the sulfonyl group is cleaved reductively to yield the target difluoromethyl alcohol. A particularly effective system for the desulfonylation step is sodium-mercury amalgam (Na(Hg)) in methanol, buffered with disodium hydrogen phosphate (Na2HPO4). cas.cn This method is applicable to a wide range of carbonyl compounds, including both enolizable and non-enolizable aldehydes and ketones. cas.cn

The versatility of this approach is demonstrated by its application to various substrates, yielding the corresponding difluoromethyl carbinols in good to excellent yields.

Table 1: Reductive Desulfonylation of β-Hydroxy Sulfones to Difluoromethyl Alcohols cas.cnReaction Conditions: Substrate, Na(Hg) amalgam (10 wt.% Na, 5 equiv.), Na2HPO4 (5 equiv.) in methanol at -20 to -10 °C.

| Entry | Starting Carbonyl Compound | Intermediate β-Hydroxy Sulfone Product | Final Difluoromethyl Alcohol Product | Yield (%) |

| 1 | Benzaldehyde | 2,2-Difluoro-1-phenyl-2-(phenylsulfonyl)ethanol | 1-Phenyl-2,2-difluoroethanol | 91 |

| 2 | 4-Methoxybenzaldehyde | 2,2-Difluoro-1-(4-methoxyphenyl)-2-(phenylsulfonyl)ethanol | 1-(4-Methoxyphenyl)-2,2-difluoroethanol | 95 |

| 3 | 4-Nitrobenzaldehyde | 2,2-Difluoro-1-(4-nitrophenyl)-2-(phenylsulfonyl)ethanol | 1-(4-Nitrophenyl)-2,2-difluoroethanol | 98 |

| 4 | 2-Naphthaldehyde | 2,2-Difluoro-1-(naphthalen-2-yl)-2-(phenylsulfonyl)ethanol | 1-(Naphthalen-2-yl)-2,2-difluoroethanol | 95 |

| 5 | Acetophenone | 3,3-Difluoro-2-phenyl-3-(phenylsulfonyl)propan-2-ol | 2-Phenyl-3,3-difluoropropan-2-ol | 88 |

| 6 | 4-tert-Butylcyclohexanone | 4-tert-Butyl-1-((difluoro(phenylsulfonyl)methyl)cyclohexanol | 4-tert-Butyl-1-(difluoromethyl)cyclohexanol | 96 |

Friedel-Crafts Benzylation as a Benzylic Alcohol Precursor Strategy

The Friedel-Crafts reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings. beilstein-journals.org In the context of synthesizing benzylic alcohol precursors, the Friedel-Crafts benzylation of arenes using benzylic alcohols as electrophiles is a direct and atom-economical approach. beilstein-journals.orgacgpubs.org This reaction typically requires an acid catalyst, which can be a Lewis acid or a Brønsted acid, to promote the formation of a benzylic carbocation intermediate from the alcohol. researchgate.netbiomedres.us

This strategy is valuable for constructing the core diarylmethane scaffold or for introducing aryl groups that can be later modified. For instance, a substituted benzylic alcohol can react with an arene to build a complex carbon skeleton. The resulting product can then undergo further transformations, such as the introduction of the difluoroethyl group, to arrive at the final target structure. A wide array of catalysts, including trifluoroacetic acid (TFA), metal triflates (e.g., Sc(OTf)3, Yb(OTf)3), and various solid acid catalysts, have been employed to facilitate this transformation, often under mild conditions. acgpubs.orgbiomedres.us

Recent advancements have expanded the scope of this reaction to include highly electronically deactivated benzylic alcohols, which were previously challenging substrates. researchgate.net The use of highly non-nucleophilic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in conjunction with a Brønsted acid catalyst enables the dehydrative Friedel-Crafts reaction of benzylic alcohols bearing strongly electron-withdrawing groups. researchgate.net This development broadens the utility of the Friedel-Crafts benzylation for creating precursors to complex, highly functionalized benzylic alcohols.

Deoxyfluorination as a Related Transformation of Benzylic Alcohols

Deoxyfluorination is a fundamental transformation that involves the replacement of a hydroxyl group with a fluorine atom. cas.cn This reaction is particularly relevant for benzylic alcohols, as the resulting benzyl (B1604629) fluorides are important structural motifs in pharmaceuticals and agrochemicals. rsc.orgthieme-connect.com The transformation underscores the synthetic utility of the benzylic hydroxyl group as a leaving group for introducing fluorine.

A variety of reagents have been developed for the deoxyfluorination of alcohols, ranging from classic sulfur-based reagents like diethylaminosulfur trifluoride (DAST) to more modern, bench-stable alternatives such as PyFluor and AlkylFluor. thieme-connect.comnih.gov These reagents offer improved safety profiles and functional group tolerance. thieme-connect.com

Recent innovations in this field include the development of photocatalytic and electrocatalytic methods. For example, visible-light irradiation can induce the deoxyfluorination of benzylic alcohols using sulfur hexafluoride (SF6) as the fluorine source, a process that also contributes to the degradation of a potent greenhouse gas. rsc.org Similarly, an electrocatalytic strategy has been developed that also utilizes SF6 under mild conditions, avoiding the need for chemical reductants. thieme-connect.com

Table 2: Selected Modern Deoxyfluorination Methods for Benzylic Alcohols

| Method | Fluorinating Reagent | Catalyst/Conditions | Substrate Scope | Reference |

| Photocatalytic | Sulfur Hexafluoride (SF6) | 4CzIPN, Visible LED light | Wide range of benzylic alcohols | rsc.org |

| Electrocatalytic | Sulfur Hexafluoride (SF6) | (+)Zn/(-)Sn electrodes, 15 mA | Various benzylic alcohols | thieme-connect.com |

| Chemical | 3,3-Difluoro-1,2-diarylcyclopropenes (CpFluors) | Heat | Primary, secondary, and tertiary aliphatic or benzylic alcohols | thieme-connect.com |

| Chemical | Aryl Fluorosulfonates | Base (e.g., DBU) | Primary and secondary alcohols, including benzylic | cas.cn |

Development of Novel Difluoroethylating Reagents

The direct introduction of the 1,1-difluoroethyl group (–CF2CH3) has been a significant challenge in synthetic chemistry. To address this, researchers have focused on creating novel reagents capable of efficiently transferring this moiety.

One such reagent is 1,1-difluoroethyl chloride (CH3CF2Cl) , an inexpensive and abundant industrial chemical. nih.gov Nickel-catalyzed cross-coupling reactions have been successfully developed to use CH3CF2Cl for the 1,1-difluoroethylation of arylboronic acids, providing a practical route to (1,1-difluoroethyl)arenes. nih.govrsc.org

Difluorodiazoethane (CF2HCHN2) has emerged as a versatile reagent for synthesizing difluoromethyl-containing heterocycles. rsc.org Although its synthesis was long pursued, it was only reported for the first time in 2015. rsc.orgresearchgate.net It readily participates in [3+2] cycloaddition reactions with alkynes and electron-withdrawing olefins to produce difluoromethyl-substituted pyrazoles and pyrazolines, respectively. acs.org To manage its reactivity and potential hazards, methods for its ex situ generation in two-chamber systems and its use in continuous-flow protocols have been developed. rsc.orgnih.gov

Hypervalent iodine reagents represent another modern approach for fluoroalkylation. organic-chemistry.org Specifically, (2,2-difluoro-ethyl)(aryl)iodonium triflate has been developed for the electrophilic 2,2-difluoroethylation of various heteroatom nucleophiles, including thiols, amines, and alcohols. nih.govresearchgate.net This method offers a complementary strategy to existing techniques and allows for the incorporation of the difluoroethyl group into complex molecules under relatively mild conditions. chemrxiv.org

Table 3: Overview of Novel Difluoroethylating Reagents

| Reagent Class | Specific Reagent Example | Key Application | Mechanism/Reaction Type | Reference |

| Alkyl Halide | 1,1-Difluoroethyl chloride (CH3CF2Cl) | 1,1-Difluoroethylation of arylboronic acids | Nickel-catalyzed cross-coupling | nih.govrsc.org |

| Diazoalkane | Difluorodiazoethane (CF2HCHN2) | Synthesis of CF2H-pyrazoles and pyrazolines | [3+2] Cycloaddition | rsc.orgacs.org |

| Hypervalent Iodine | (2,2-Difluoro-ethyl)(aryl)iodonium triflate | Electrophilic difluoroethylation of O, N, S nucleophiles | Ligand coupling | nih.govresearchgate.net |

Late-Stage Functionalization Techniques for Fluorinated Aryl and Benzylic Systems

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late point in their synthesis to rapidly generate analogs. acs.orgharvard.edu This approach is particularly valuable for introducing fluorine or for modifying already fluorinated scaffolds.

For fluorinated aryl systems , LSF can be achieved through C–H activation. Methods for the direct, site-selective fluorination of aromatic C–H bonds have been developed, although they often face challenges regarding selectivity and substrate scope. mpg.de An alternative and highly effective two-step approach involves the C–H fluorination of heterocycles like pyridines, followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride (B91410). acs.org This tandem sequence allows for the introduction of a wide array of nitrogen, oxygen, sulfur, and carbon-based functional groups under mild conditions. acs.org

In benzylic systems , the C–H bonds at the benzylic position are prime targets for LSF due to their relative weakness. rsc.org Various catalytic systems have been developed to achieve site-selective functionalization of benzylic C–H bonds. These methods enable the introduction of diverse functional groups, such as thioethers via C–H thiolation or amines through C–H amination, with high functional group tolerance. digitellinc.comresearchgate.net Radical-based strategies, often employing hydrogen-atom transfer (HAT), are particularly effective for activating these C(sp³)–H bonds, leading to the formation of new C–O, C–N, and C–C bonds. wisc.edu

These LSF techniques provide powerful tools for diversifying structures like (2-(1,1-Difluoroethyl)phenyl)methanol, either by modifying the aromatic ring or the benzylic position, to explore structure-activity relationships.

Chemical Reactivity and Mechanistic Investigations of 2 1,1 Difluoroethyl Phenyl Methanol and Analogues

Reactivity Profiles of the Benzylic Hydroxyl Group

The benzylic hydroxyl group is a key functional moiety whose reactivity is significantly modulated by the electronic nature of substituents on the aromatic ring. ncert.nic.in In the case of (2-(1,1-Difluoroethyl)phenyl)methanol, the presence of the ortho-difluoroethyl group exerts a strong influence on the reactivity of the carbinol center.

Nucleophilic substitution at a benzylic carbon can proceed through either an SN1 or SN2 mechanism, or a pathway with mixed characteristics. nih.gov The SN1 (Substitution Nucleophilic Unimolecular) reaction is characterized by a two-step mechanism where the rate-determining step is the ionization of the carbon-leaving group bond to form a carbocation intermediate. ncert.nic.in The stability of this carbocation is paramount to the reaction's feasibility and rate.

Benzylic systems are generally prone to SN1 reactions because the resulting benzylic carbocation is stabilized by resonance, delocalizing the positive charge into the aromatic ring. ncert.nic.inlibretexts.org However, this stability is highly sensitive to the electronic effects of substituents on the ring. Electron-donating groups (EDGs) enhance carbocation stability and accelerate SN1 reactions, while electron-withdrawing groups (EWGs) destabilize the carbocation and retard the reaction rate. youtube.com

The 1,1-difluoroethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect (-I effect). In (2-(1,1-Difluoroethyl)phenyl)methanol, this EWG in the ortho position would significantly destabilize the incipient benzylic carbocation that would form upon C-O bond ionization. This destabilization makes the SN1 pathway energetically unfavorable compared to benzyl (B1604629) alcohol or analogues bearing electron-donating groups. stackexchange.com Consequently, reactions requiring the cleavage of the C-O bond in (2-(1,1-Difluoroethyl)phenyl)methanol are less likely to proceed via a pure SN1 mechanism. nih.govlibretexts.org Alternative pathways, such as SN2, may be favored, especially with strong nucleophiles, although steric hindrance from the ortho substituent could also impede this pathway.

| Substrate (R-X) | Substituent (R) | Relative Rate of Solvolysis (SN1) | Effect of Substituent |

| p-Methoxybenzyl chloride | -OCH3 (Strong EDG) | ~5000 | Stabilizing |

| p-Methylbenzyl chloride | -CH3 (EDG) | ~30 | Stabilizing |

| Benzyl chloride | -H | 1 | Reference |

| p-Chlorobenzyl chloride | -Cl (EWG) | ~0.2 | Destabilizing |

| p-Nitrobenzyl chloride | -NO2 (Strong EWG) | ~0.0001 | Strongly Destabilizing |

This table illustrates the general effect of para-substituents on the rate of SN1 solvolysis for benzyl chlorides, highlighting the destabilizing effect of electron-withdrawing groups on the carbocation intermediate. A similar trend is expected for the ortho-substituted (2-(1,1-Difluoroethyl)phenyl)methanol.

Reactivity of the 1,1-Difluoroethyl Moiety

The 1,1-difluoroethyl group, while primarily influencing the molecule through its electronic effects, can also participate directly in chemical transformations, particularly through radical processes.

The generation of fluoroalkyl radicals is a cornerstone of modern synthetic chemistry for introducing fluorinated motifs. The 1,1-difluoroethyl radical (CH3CF2•) is a plausible intermediate that can be generated from suitable precursors. Studies have shown that inexpensive and abundant industrial raw materials like 1,1-difluoroethyl chloride (CH3CF2Cl) can serve as a source for the 1,1-difluoroethyl radical in transition-metal-catalyzed reactions. researchgate.net

For instance, nickel-catalyzed cross-coupling reactions between arylboronic acids and CH3CF2Cl have been developed for the synthesis of (1,1-difluoroethyl)arenes. researchgate.net Mechanistic investigations, including radical trapping experiments, confirm the involvement of a 1,1-difluoroethyl radical. These results suggest that the 1,1-difluoroethyl moiety is capable of participating in radical processes under appropriate conditions.

| Reaction Conditions | Radical Trap | Observation | Implication | Reference |

| Ni-catalyzed coupling of arylboronic acid with CH3CF2Cl | TEMPO | Formation of TEMPO-CF2CH3 adduct detected by GC-MS and 19F NMR. | Confirms the generation of the CH3CF2• radical. | researchgate.net |

| Ni-catalyzed coupling of arylboronic acid with CH3CF2Cl | Diallyl ether | Formation of a ring-closing product alongside the desired coupling product. | Supports the presence of a radical intermediate capable of initiating radical cyclization. | researchgate.net |

Ligand coupling, often in the form of reductive elimination from a transition metal center, is a fundamental step in many cross-coupling reactions, including those that form C-F bonds. While direct fluorination of the 1,1-difluoroethyl group is unlikely, the principles of ligand coupling are relevant to the functionalization of the benzylic position in related systems.

In many modern benzylic C(sp³)–H fluorination reactions, a transition metal catalyst facilitates the transformation. beilstein-journals.org A common mechanistic paradigm involves hydrogen atom transfer (HAT) from the benzylic position to a high-valent metal-oxo species or another radical initiator, generating a benzyl radical. beilstein-journals.orgresearchgate.net This radical can then be trapped by a metal-fluoride species. The final C-F bond-forming step can be viewed as a ligand coupling event or a fluorine atom transfer (FAT). For example, in copper-catalyzed systems using N-fluorobenzenesulfonimide (NFSI), a Cu(I) species can abstract a fluorine atom to generate a Cu(II)F intermediate and an N-centered radical. The N-radical performs HAT to give a benzyl radical, which then couples with the Cu(II)F species to afford the benzyl fluoride (B91410) product. beilstein-journals.org This sequence showcases how ligand-centered reactivity is central to the formation of C-F bonds in benzylic systems.

Elucidation of Reaction Mechanisms in Fluorinated Benzylic Systems

The reactivity of fluorinated benzylic systems like (2-(1,1-Difluoroethyl)phenyl)methanol is dictated by a competition between ionic and radical pathways, governed by the strong electronic effects of the fluoroalkyl substituent.

As discussed, the electron-withdrawing 1,1-difluoroethyl group strongly disfavors the formation of a benzylic carbocation, thereby inhibiting unimolecular (SN1) substitution pathways at the benzylic alcohol. stackexchange.com This deactivation pushes the system's reactivity towards other mechanisms.

For transformations involving the benzylic C-H bonds (if the alcohol were oxidized to a ketone, for example) or the C-H bonds of the ethyl group itself, radical mechanisms are highly probable. acs.org The generation of a benzylic radical via HAT is a common strategy in C-H functionalization, as radical stability is less sensitive to inductive effects than carbocation stability. beilstein-journals.org Therefore, reactions such as benzylic C-H fluorination on analogues of the title compound would likely proceed through a radical relay mechanism rather than an electrophilic or oxidative pathway that invokes a cationic intermediate. beilstein-journals.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 2 1,1 Difluoroethyl Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the NMR spectral characteristics of (2-(1,1-Difluoroethyl)phenyl)methanol.

The ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic, benzylic, methyl, and hydroxyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the difluoroethyl group and the hydroxyl group.

Aromatic Protons: The four protons on the benzene (B151609) ring would appear in the aromatic region, typically between δ 7.2 and 7.6 ppm. Due to the ortho-substitution, they would likely present as a complex multiplet.

Benzylic Protons (-CH₂OH): The two protons of the hydroxymethyl group are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.7 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group, being adjacent to a difluoromethyl group, would exhibit a triplet signal due to coupling with the two fluorine atoms. This signal is predicted to be around δ 2.1 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent, but it is expected in the range of δ 2.0-3.0 ppm.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.2 | m | 4H | Ar-H |

| ~ 4.7 | s | 2H | -CH₂OH |

| ~ 2.1 | t | 3H | -CF₂-CH₃ |

| ~ 2.5 | br s | 1H | -OH |

Note: Data is predicted based on theoretical principles and analysis of similar compounds. s = singlet, t = triplet, m = multiplet, br s = broad singlet.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of fluorine atoms will cause splitting of the signals for the carbons in the difluoroethyl group and the carbon to which it is attached.

Aromatic Carbons: The six aromatic carbons are expected to produce signals in the δ 125-140 ppm region. The carbon atom attached to the difluoroethyl group will likely appear as a triplet due to C-F coupling.

Benzylic Carbon (-CH₂OH): The carbon of the hydroxymethyl group is anticipated to have a chemical shift around δ 63 ppm.

Difluoromethyl Carbon (-CF₂-): This carbon will show a characteristic triplet in the region of δ 120-125 ppm due to the direct attachment of two fluorine atoms.

Methyl Carbon (-CH₃): The methyl carbon signal is expected to appear as a quartet due to C-F coupling, at approximately δ 25 ppm.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 140 - 125 | m | Ar-C |

| ~ 122 | t | -CF₂- |

| ~ 63 | s | -CH₂OH |

| ~ 25 | q | -CF₂-CH₃ |

Note: Data is predicted based on theoretical principles and analysis of similar compounds. s = singlet, t = triplet, q = quartet, m = multiplet.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For (2-(1,1-Difluoroethyl)phenyl)methanol, a single fluorine environment is expected. This would result in a quartet in the ¹⁹F NMR spectrum due to coupling with the three adjacent methyl protons. The chemical shift for difluoroalkyl groups typically appears in the range of δ -90 to -120 ppm.

Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -100 to -115 | q | -CF₂-CH₃ |

Note: Data is predicted based on theoretical principles and analysis of similar compounds. q = quartet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular formula of (2-(1,1-Difluoroethyl)phenyl)methanol is C₉H₁₀F₂O, with a molecular weight of approximately 172.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 172. Key fragmentation pathways would likely involve the loss of water (H₂O) from the molecular ion to give a fragment at m/z 154. Another significant fragmentation would be the loss of a methyl group (CH₃) to yield a fragment at m/z 157, or the loss of the entire difluoroethyl group. Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group could lead to a prominent peak corresponding to the [M-CH₂OH]⁺ fragment.

Predicted Mass Spectrometry Data

| m/z | Predicted Fragment |

| 172 | [M]⁺ |

| 154 | [M - H₂O]⁺ |

| 157 | [M - CH₃]⁺ |

| 107 | [C₇H₅F₂]⁺ |

Note: Data is predicted based on common fragmentation patterns of similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of (2-(1,1-Difluoroethyl)phenyl)methanol is expected to show characteristic absorption bands for the hydroxyl, aromatic C-H, and C-F bonds.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

Aromatic C-H Stretch: Absorption bands in the region of 3000-3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the benzene ring.

Aliphatic C-H Stretch: Bands corresponding to the C-H stretching of the methyl and methylene (B1212753) groups would appear in the 2850-3000 cm⁻¹ region.

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

C-F Stretch: Strong absorption bands are expected in the 1000-1200 cm⁻¹ region, which are characteristic of the carbon-fluorine bond stretching vibrations.

C-O Stretch: An absorption band for the C-O stretch of the primary alcohol is expected around 1050 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3600 - 3200 | O-H (alcohol) |

| 3100 - 3000 | C-H (aromatic) |

| 3000 - 2850 | C-H (aliphatic) |

| 1600 - 1450 | C=C (aromatic) |

| 1200 - 1000 | C-F |

| ~ 1050 | C-O (primary alcohol) |

Note: Data is predicted based on characteristic infrared absorption frequencies.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial technique for confirming the empirical and molecular formula of a compound. For (2-(1,1-Difluoroethyl)phenyl)methanol, with the molecular formula C₉H₁₀F₂O, the theoretical elemental composition can be calculated.

Theoretical Elemental Analysis Data

| Element | Theoretical Percentage |

| Carbon (C) | 62.79% |

| Hydrogen (H) | 5.85% |

| Fluorine (F) | 22.07% |

| Oxygen (O) | 9.29% |

Experimental determination of these percentages would serve to verify the purity and stoichiometry of the synthesized compound.

Computational and Theoretical Chemistry Studies of 2 1,1 Difluoroethyl Phenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of molecules. For (2-(1,1-Difluoroethyl)phenyl)methanol, DFT calculations can predict key structural parameters and electronic properties.

The optimized geometry would reveal bond lengths, bond angles, and dihedral angles. It is expected that the presence of the bulky and electron-rich difluoroethyl group at the ortho position will induce some steric strain, potentially leading to a slight distortion of the phenyl ring from perfect planarity. The C-C bond connecting the difluoroethyl group to the phenyl ring and the C-C bond connecting the hydroxymethyl group to the ring are of particular interest, as their lengths can indicate the degree of steric hindrance.

DFT calculations also provide insights into the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The highly electronegative fluorine atoms in the 1,1-difluoroethyl group will significantly polarize the molecule. The MEP map is expected to show a region of high positive potential (electron deficiency) around the hydroxyl proton and regions of negative potential (electron richness) around the fluorine atoms and the oxygen atom. This charge distribution is critical for understanding intermolecular interactions and the molecule's reactivity.

Table 1: Predicted Geometric Parameters for (2-(1,1-Difluoroethyl)phenyl)methanol from DFT Calculations

| Parameter | Predicted Value | Description |

| C-F Bond Length | ~1.35 Å | Typical length for a C-F bond in a gem-difluoro compound. |

| C-O Bond Length | ~1.43 Å | Standard single bond length between carbon and oxygen in an alcohol. |

| C-C-O Angle | ~112° | Angle of the hydroxymethyl group, influenced by steric factors. |

| Phenyl Ring C-C | ~1.39-1.41 Å | Aromatic C-C bond lengths, may show slight variations due to substitution. |

Molecular Modeling for Conformation and Intermolecular Interactions

Molecular modeling techniques, including conformational analysis, are essential for understanding the three-dimensional arrangement of atoms in (2-(1,1-Difluoroethyl)phenyl)methanol and how it interacts with other molecules. The presence of two rotatable bonds—between the phenyl ring and the difluoroethyl group, and between the phenyl ring and the hydroxymethyl group—allows for multiple possible conformations.

Conformational analysis would likely reveal that the most stable conformers are those that minimize steric repulsion between the ortho-substituents. Theoretical studies on ortho-substituted benzyl (B1604629) alcohols have shown that the orientation of the hydroxyl group is influenced by interactions with the adjacent substituent. For (2-(1,1-Difluoroethyl)phenyl)methanol, intramolecular hydrogen bonding between the hydroxyl proton and one of the fluorine atoms of the difluoroethyl group is a plausible stabilizing interaction. This would result in a pseudo-cyclic conformation.

Intermolecular interactions are also critical to the bulk properties of the compound. The hydroxyl group is a classic hydrogen bond donor and acceptor. Therefore, in a condensed phase, molecules of (2-(1,1-Difluoroethyl)phenyl)methanol are expected to form hydrogen-bonded networks. The fluorine atoms can also participate in weaker intermolecular interactions, such as C-F···H-C contacts. Computational studies can quantify the strength of these interactions.

Table 2: Potential Intermolecular Interactions in (2-(1,1-Difluoroethyl)phenyl)methanol

| Interaction Type | Donor | Acceptor | Predicted Energy (kcal/mol) |

| Hydrogen Bond | -OH | -OH (of another molecule) | 3 - 7 |

| Hydrogen Bond | -OH | -F (of another molecule) | 1 - 3 |

| Dipole-Dipole | C-F | C-F (of another molecule) | 0.5 - 2 |

Theoretical Prediction of Reactivity and Reaction Pathways

Theoretical methods can predict the reactivity of (2-(1,1-Difluoroethyl)phenyl)methanol by examining its frontier molecular orbitals (HOMO and LUMO) and by modeling potential reaction pathways. The 1,1-difluoroethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic effect has a significant impact on the reactivity of both the aromatic ring and the benzylic alcohol.

The electron-withdrawing nature of the substituent will deactivate the phenyl ring towards electrophilic aromatic substitution. Calculations of the HOMO and LUMO energies and their distribution would support this. The HOMO is likely to be localized on the phenyl ring, but with a lower energy compared to unsubstituted benzyl alcohol, indicating reduced nucleophilicity. The LUMO may have significant contributions from the C-F antibonding orbitals.

Regarding the benzylic alcohol, the electron-withdrawing group can influence its acidity and its susceptibility to nucleophilic substitution at the benzylic carbon. The acidity of the hydroxyl proton is expected to be increased compared to benzyl alcohol. In reactions involving the formation of a benzylic carbocation intermediate, the electron-withdrawing difluoroethyl group would be destabilizing, thus disfavoring SN1-type reactions.

Table 3: Calculated Reactivity Descriptors for (2-(1,1-Difluoroethyl)phenyl)methanol

| Descriptor | Predicted Trend | Implication for Reactivity |

| HOMO Energy | Lower than Benzyl Alcohol | Decreased reactivity towards electrophiles. |

| LUMO Energy | Lower than Benzyl Alcohol | Increased reactivity towards nucleophiles at specific sites. |

| Acidity (pKa) of -OH | Lower than Benzyl Alcohol | More acidic hydroxyl proton. |

Analysis of Fluorine Substitution Effects on Electronic Properties

The substitution of two hydrogen atoms with fluorine on the ethyl group has profound effects on the electronic properties of the molecule. The primary influence is the strong inductive effect (-I) of the fluorine atoms, which withdraws electron density from the rest of the molecule.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify this electron withdrawal. The charge distribution would show a significant partial positive charge on the carbon atom bonded to the two fluorine atoms and a corresponding withdrawal of electron density from the attached phenyl ring. This reduction in electron density on the aromatic ring is a key factor in its reduced reactivity towards electrophiles.

The gem-difluoro group also influences the conformational preferences of the molecule. Studies on similar gem-difluorinated compounds have shown that the C-F bonds can engage in hyperconjugative interactions with adjacent sigma or pi systems. In the case of (2-(1,1-Difluoroethyl)phenyl)methanol, interactions between the C-F sigma-antibonding orbitals (σ*C-F) and the phenyl pi-system (π) could influence the rotational barrier around the C-C bond connecting the substituent to the ring. Furthermore, the gauche effect, often observed in 1,2-difluoroethane, may have analogues in the conformational preferences of the difluoroethyl group itself.

Table 4: Summary of Fluorine Substitution Effects

| Property | Effect of 1,1-Difluoroethyl Group | Theoretical Basis |

| Aromatic Ring Electron Density | Decreased | Strong inductive (-I) effect of fluorine atoms. |

| Acidity of Hydroxyl Group | Increased | Inductive electron withdrawal stabilizes the conjugate base. |

| Benzylic Carbocation Stability | Decreased | Inductive electron withdrawal destabilizes the positive charge. |

| Conformational Preference | Potential for intramolecular H-bonding with -OH | Steric and electrostatic interactions. |

Academic Research Applications and Broader Significance of 2 1,1 Difluoroethyl Phenyl Methanol

Role as a Synthetic Building Block in Advanced Organic Synthesis

(2-(1,1-Difluoroethyl)phenyl)methanol is a valuable synthetic building block, offering a versatile platform for the introduction of the 2-(1,1-difluoroethyl)phenyl moiety into more complex molecular architectures. The presence of the hydroxymethyl group provides a reactive handle for a variety of chemical transformations, enabling its incorporation into a diverse range of target molecules, including pharmaceuticals and agrochemicals.

The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a vast array of subsequent reactions such as Wittig reactions, reductive aminations, and amide bond formations. Alternatively, the alcohol can be converted into a leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, further expanding the synthetic utility of this building block.

For instance, the synthesis of fluorinated benzophenones, xanthones, and acridones has been achieved through the oxidation of benzyl (B1604629) alcohol precursors followed by nucleophilic aromatic substitution reactions. nih.gov While not specifically detailing the use of (2-(1,1-Difluoroethyl)phenyl)methanol, this methodology highlights a potential pathway where it could serve as a precursor to novel fluorinated analogues of these important classes of compounds. The reactivity of the benzyl alcohol functionality is a key aspect of its utility in organic synthesis.

The table below summarizes the key reactive site of (2-(1,1-Difluoroethyl)phenyl)methanol and the potential transformations it can undergo, making it a versatile building block.

| Reactive Site | Potential Transformations | Resulting Functional Groups |

| Hydroxymethyl Group (-CH₂OH) | Oxidation | Aldehyde (-CHO), Carboxylic Acid (-COOH) |

| Conversion to Leaving Group | Tosylate (-OTs), Halide (-X) | |

| Etherification | Ether (-OR) | |

| Esterification | Ester (-OOCR) |

Contributions to the Advancement of Fluorination Methodologies in Organic Chemistry

While (2-(1,1-Difluoroethyl)phenyl)methanol is more of a product of advanced fluorination techniques than a direct contributor to their development, its synthesis and the presence of the gem-difluoroethyl group are intrinsically linked to the progress in this field. The gem-difluoroethyl motif is typically introduced using specialized fluorinating reagents and methodologies, and the successful synthesis of this compound showcases the capabilities of modern organic fluorine chemistry.

The construction of the C-F bond is a challenging endeavor, and the development of reagents and methods for the introduction of fluorine and fluoroalkyl groups has been a major focus of chemical research. The synthesis of compounds like (2-(1,1-Difluoroethyl)phenyl)methanol relies on the availability of these sophisticated tools. Research in this area is constantly evolving, with a focus on developing safer, more efficient, and more selective fluorination methods.

The existence of (2-(1,1-Difluoroethyl)phenyl)methanol and similar structures motivates further research into fluorination reactions. The demand for such building blocks in various fields of chemical research drives the innovation of new synthetic protocols. Therefore, while not a reagent itself, its significance lies in being a tangible outcome and a driver for the continued advancement of fluorination technologies.

Principles of Molecular Recognition and Bioisosterism in Chemical Design

A significant aspect of the academic and industrial interest in (2-(1,1-Difluoroethyl)phenyl)methanol lies in the concept of bioisosterism. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The 1,1-difluoroethyl group is recognized as a bioisostere of a methoxy (B1213986) group (-OCH₃).

This bioisosteric relationship is crucial in drug design and medicinal chemistry. The methoxy group is a common functionality in many biologically active molecules. However, it can be susceptible to metabolic degradation through O-dealkylation, leading to a shorter duration of action and the formation of potentially undesirable metabolites. By replacing a methoxy group with a metabolically robust 1,1-difluoroethyl group, medicinal chemists can often overcome this liability while maintaining or even improving the desired biological activity.

The following table provides a comparative overview of the key properties of the methoxy group and its bioisostere, the 1,1-difluoroethyl group.

| Property | Methoxy Group (-OCH₃) | 1,1-Difluoroethyl Group (-CF₂CH₃) | Significance in Drug Design |

| Metabolic Stability | Susceptible to O-dealkylation | Generally resistant to metabolic cleavage | Increased drug half-life and reduced metabolic liabilities |

| Lipophilicity (logP) | Moderately lipophilic | More lipophilic | Can influence cell permeability and binding to hydrophobic pockets |

| Electronic Effect | Electron-donating (resonance), weakly electron-withdrawing (inductive) | Strong electron-withdrawing (inductive) | Modulates pKa, receptor binding interactions, and chemical reactivity |

| Hydrogen Bond Acceptor | Yes (oxygen atom) | Weakly (fluorine atoms) | Can alter binding modes and solubility |

Potential Applications in Materials Science Research

The unique properties of organofluorine compounds also extend to the realm of materials science, and (2-(1,1-Difluoroethyl)phenyl)methanol represents a potential building block for the creation of novel fluorinated materials. The introduction of fluorine into polymers and other materials can significantly enhance their properties, including thermal stability, chemical resistance, and optical and dielectric properties.

One potential area of application is in the synthesis of fluorinated liquid crystals. The polarity and conformational preferences of molecules play a crucial role in the formation of liquid crystalline phases. The presence of the difluoroethyl group in (2-(1,1-Difluoroethyl)phenyl)methanol could influence the intermolecular interactions and packing of molecules, potentially leading to the formation of novel liquid crystalline materials with desirable properties for display technologies. Research has shown that fluorinated benzyl alcohols can be utilized in the synthesis of liquid crystals.

Furthermore, the benzyl alcohol functionality of (2-(1,1-Difluoroethyl)phenyl)methanol could be used to incorporate the fluorinated phenyl moiety into polymer backbones or as pendant groups. This could lead to the development of specialty polymers with low surface energy, high thermal stability, and low dielectric constants, making them suitable for applications in advanced coatings, high-performance electronics, and optical materials. While specific research on the polymerization of this exact molecule is not widely reported, the principles of polymer chemistry suggest its potential as a monomer or a modifying agent for creating fluoropolymers with tailored properties.

Outlook and Future Research Directions for 2 1,1 Difluoroethyl Phenyl Methanol Research

Innovations in Stereoselective Synthesis of Fluorinated Benzylic Alcohols

The development of efficient and highly selective methods for the synthesis of chiral fluorinated molecules is a primary objective in organofluorine chemistry. acs.org The stereoselective synthesis of fluorinated benzylic alcohols, in particular, is of great interest due to the prevalence of this structural motif in bioactive compounds. nih.gov Future innovations are expected to focus on several promising strategies.

Catalytic Enantioselective Methods: A significant area of advancement lies in the development of novel catalytic systems for the enantioselective fluorination of various substrates. organicreactions.org This includes the refinement of existing methods such as Lewis acid catalysis, organocatalysis, and transition metal catalysis to achieve higher yields and enantioselectivities. organicreactions.org For instance, palladium-catalyzed enantioselective fluorination of benzylic C(sp³)–H bonds using transient chiral directing groups has shown promise. beilstein-journals.org

Biocatalysis: The use of enzymes, or biocatalysis, is emerging as a powerful and sustainable approach for the synthesis of chiral organofluorines. escholarship.orgescholarship.org Enzymes like fluorinases and aldolases can catalyze the formation of carbon-fluorine bonds with high regio- and stereoselectivity under mild reaction conditions. numberanalytics.comescholarship.orgnumberanalytics.com Directed evolution strategies are being employed to enhance the performance of these biocatalysts, expanding their substrate scope and improving their efficiency. numberanalytics.com The integration of biocatalytic steps with traditional chemical synthesis holds the potential for creating novel and efficient synthetic pathways to complex fluorinated molecules. numberanalytics.com

| Stereoselective Synthesis Strategy | Description | Potential Advantages |

| Catalytic Enantioselective Fluorination | Employs chiral catalysts (Lewis acids, organocatalysts, transition metals) to introduce fluorine with high stereocontrol. organicreactions.org | Broad substrate scope, high efficiency, and tunability of catalysts. |

| Biocatalysis | Utilizes enzymes (e.g., fluorinases, aldolases) to catalyze C-F bond formation. numberanalytics.comescholarship.org | High selectivity, mild reaction conditions, and environmentally sustainable. escholarship.orgnumberanalytics.com |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps to create efficient synthetic routes. nih.gov | Leverages the strengths of both chemical and biological catalysis for complex syntheses. |

Integration with Green Chemistry and Sustainable Synthesis Technologies

The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly manufacturing processes. numberanalytics.comresearchgate.net For the synthesis of fluorinated compounds like (2-(1,1-Difluoroethyl)phenyl)methanol, this translates to the adoption of greener fluorination techniques.

Eco-Friendly Fluorinating Agents: Research is ongoing to develop and utilize fluorinating agents that are less toxic and have a lower environmental impact than traditional reagents. numberanalytics.com This includes reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor®. numberanalytics.com

Electrochemical and Photochemical Fluorination: These methods offer sustainable alternatives to conventional fluorination processes by reducing reagent toxicity and energy consumption. numberanalytics.com Electrochemical fluorination uses an electric current to drive the reaction, while photochemical fluorination utilizes light. numberanalytics.com Both techniques can be highly selective and operate under mild conditions. numberanalytics.com

Flow Chemistry: Continuous flow chemistry is a transformative technology that offers significant advantages over traditional batch synthesis, particularly for hazardous reactions like fluorination. rsc.orgchemistryworld.comresearchgate.net Flow systems allow for better control over reaction parameters, improved safety, and enhanced scalability. rsc.org The use of flow reactors can also facilitate the use of gaseous reagents and enable in-line purification, further streamlining the synthetic process. mit.edu

| Green Chemistry Approach | Description | Sustainability Benefits |

| Eco-Friendly Reagents | Use of less toxic and more environmentally benign fluorinating agents. numberanalytics.com | Reduced hazardous waste and improved safety. |

| Electrochemical/Photochemical Methods | Utilization of electricity or light to initiate fluorination. numberanalytics.com | Lower energy consumption and avoidance of hazardous reagents. numberanalytics.com |

| Flow Chemistry | Performing reactions in a continuous-flow system rather than a batch reactor. rsc.orgresearchgate.net | Enhanced safety, better process control, and improved scalability. rsc.org |

| Biocatalysis | Employing enzymes for fluorination reactions. escholarship.orgnih.gov | Use of renewable catalysts and mild, aqueous reaction conditions. numberanalytics.com |

Exploration of Novel Reactivity Patterns and Derivatization Strategies

Understanding the reactivity of (2-(1,1-Difluoroethyl)phenyl)methanol is crucial for its application as a building block in the synthesis of more complex molecules. The presence of the difluoroethyl group significantly influences the electronic properties and reactivity of the benzylic alcohol. Future research will likely focus on exploring novel transformations and developing new derivatization strategies.

The incorporation of fluoroalkyl groups like the difluoroethyl group has been shown to enhance the biological properties of molecules, such as metabolic stability and binding selectivity. mit.edursc.org This makes derivatives of (2-(1,1-Difluoroethyl)phenyl)methanol attractive targets for medicinal chemistry.

Further research into the reactivity of the benzylic alcohol functionality will enable the synthesis of a diverse range of derivatives. This could include oxidation to the corresponding ketone or aldehyde, etherification, esterification, and nucleophilic substitution reactions at the benzylic position. The unique electronic effects of the difluoroethyl group may lead to unexpected reactivity and the discovery of novel chemical transformations.

Development of Advanced Computational Models for Complex Fluorinated Architectures

Computational chemistry plays an increasingly vital role in understanding and predicting the properties and reactivity of molecules. nih.gov For complex fluorinated architectures, the development of advanced computational models is essential for rational molecular design and for guiding synthetic efforts.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict various properties of fluorinated compounds, including their electronic structure, reactivity, and spectroscopic characteristics. nih.govemerginginvestigators.org These calculations can provide insights into reaction mechanisms and help in the design of more efficient synthetic routes. nih.gov

Machine Learning and AI: The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. arxiv.orgpku.edu.cn ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, optimize reaction conditions, and even design novel synthetic pathways. rsc.orgacs.org For fluorinated compounds, ML can help in predicting the fluorination strength of reagents and identifying the most suitable conditions for a desired transformation. rsc.org

Force Field Development: Accurate molecular mechanics force fields are crucial for performing reliable molecular simulations of fluorinated compounds. nih.gov These simulations can provide insights into the conformational preferences of molecules and their interactions with biological targets. nih.govacs.org The development of more accurate force fields for fluorinated molecules will enhance the predictive power of computational models. nih.gov

| Computational Approach | Application in Fluorine Chemistry | Potential Impact |

| Quantum Chemical Calculations (e.g., DFT) | Prediction of molecular properties, reaction mechanisms, and spectroscopic data. nih.govemerginginvestigators.org | Rational design of molecules and optimization of synthetic routes. |

| Machine Learning and AI | Prediction of reaction outcomes, optimization of reaction conditions, and design of synthetic pathways. arxiv.orgrsc.orgacs.org | Accelerated discovery of new reactions and molecules. |

| Force Field Development | Enabling accurate molecular simulations to study conformation and intermolecular interactions. nih.govacs.org | Improved understanding of the behavior of fluorinated molecules in biological systems. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.